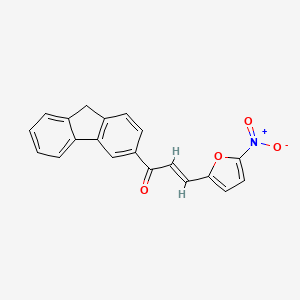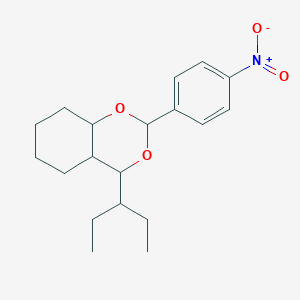
1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with an ethyl group and a 2,4,5-trichlorobenzenesulfonyl group
作用機序
Target of Action
It’s known that piperazine derivatives show a wide range of biological and pharmaceutical activity . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The interaction of piperazine derivatives with their targets often results in significant changes in cellular processes .
Biochemical Pathways
Given the broad biological and pharmaceutical activity of piperazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that the compound could have significant effects at the molecular and cellular level .
準備方法
The synthesis of 1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine typically involves the reaction of 1-ethylpiperazine with 2,4,5-trichlorobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 1-ethylpiperazine and 2,4,5-trichlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.
Procedure: 1-ethylpiperazine is added to a solution of 2,4,5-trichlorobenzenesulfonyl chloride in an appropriate solvent, such as dichloromethane. The mixture is stirred and allowed to react for a specified period. The product is then isolated and purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
化学反応の分析
1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, resulting in the formation of the corresponding sulfonic acid and piperazine derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
1-Ethyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine can be compared with other similar compounds, such as:
2,4,5-Trichlorobenzenesulfonyl chloride: This compound is a precursor in the synthesis of the target compound and shares similar reactivity.
1-Ethylpiperazine: This is another precursor that provides the piperazine ring structure.
Other Piperazine Derivatives: Compounds like 1-methyl-4-(2,4,5-trichlorobenzenesulfonyl)piperazine may have similar properties but differ in their specific substituents, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-ethyl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl3N2O2S/c1-2-16-3-5-17(6-4-16)20(18,19)12-8-10(14)9(13)7-11(12)15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERZUIFJMRNPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide](/img/structure/B5300638.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5300647.png)

![2-[4-(methylsulfonyl)phenyl]-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B5300659.png)

![(5R,11aS)-3-(3,4-dimethoxybenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5300671.png)
![N-(5-BROMO-2-PYRIDINYL)-2-[(5-ETHYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5300675.png)

![N-(4-ethoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5300683.png)
![[4-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)phenyl]methanol](/img/structure/B5300688.png)
![(2E)-3-(3-nitrophenyl)-N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B5300701.png)
![(1S,4S)-3,3-dimethyl-2-methylidene-N-[2-(2H-triazol-4-ylsulfanyl)ethyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5300705.png)
![2-[5-{[(5-methyl-1H-benzimidazol-2-yl)thio]acetyl}-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5300707.png)

